2-(Trifluoromethyl)pyridine-4-acetonitrile

Vue d'ensemble

Description

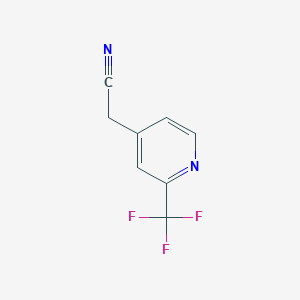

2-(Trifluoromethyl)pyridine-4-acetonitrile is an organic compound with the molecular formula C8H5F3N2 It is a derivative of pyridine, where the pyridine ring is substituted with a trifluoromethyl group at the 2-position and an acetonitrile group at the 4-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)pyridine-4-acetonitrile typically involves the introduction of the trifluoromethyl group and the acetonitrile group onto the pyridine ring. One common method involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with sodium cyanide in the presence of a suitable solvent, such as dimethylformamide (DMF), under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the cyano group to form the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One such method

Activité Biologique

2-(Trifluoromethyl)pyridine-4-acetonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and other pharmacological properties, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a pyridine ring substituted with a trifluoromethyl group at the 2-position and an acetonitrile group at the 4-position. The presence of the trifluoromethyl group significantly influences the compound's biological activity by enhancing lipophilicity and modulating electronic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of trifluoromethylpyridine derivatives, including this compound. These compounds have shown effectiveness against various bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 1.3 μg/mL |

| This compound | Escherichia coli | 1.8 μg/mL |

| This compound | Bacillus subtilis | 2.0 μg/mL |

These results indicate that the compound possesses strong antibacterial activity, comparable to established antibiotics like amoxicillin, which has an MIC of approximately 1.0–2.0 μg/mL .

Antitumor Activity

The antitumor potential of trifluoromethylpyridine derivatives has also been investigated. For example, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines:

- IC50 Values Against Cancer Cell Lines :

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A (similar structure) | HCT116 (colon cancer) | 17.8 |

| Compound B (similar structure) | HePG2 (liver cancer) | 12.4 |

| Compound C (similar structure) | PACA2 (pancreatic cancer) | 22.4 |

These findings suggest that the trifluoromethyl group enhances the cytotoxicity of these compounds against cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interfere with key cellular pathways:

- Gene Expression Modulation : Treatment with this compound has been associated with down-regulation of genes such as BRCA1, BRCA2, and TP53, which are crucial for DNA repair and apoptosis regulation .

- Antimicrobial Mechanisms : The presence of the trifluoromethyl group is believed to enhance interaction with bacterial membranes, leading to increased permeability and subsequent cell death .

Case Studies

Several case studies have been conducted to evaluate the efficacy of trifluoromethylpyridine derivatives:

- Study on Antichlamydial Activity : A series of trifluoromethyl-substituted pyridines were evaluated for their ability to inhibit Chlamydia infections in vitro. Compounds exhibited varying degrees of activity, with some demonstrating significant reductions in chlamydial inclusion numbers in infected cells .

- Antitumor Efficacy in Vivo : In animal models, certain derivatives showed promising antitumor effects, leading to tumor regression without significant toxicity to normal tissues .

Applications De Recherche Scientifique

Medicinal Chemistry

Building Block for Drug Development

2-(Trifluoromethyl)pyridine-4-acetonitrile serves as a crucial building block in the synthesis of pharmaceutical compounds. Its trifluoromethyl group enhances lipophilicity, improving the bioavailability of drug candidates. This compound is often utilized in the development of:

- Anticancer Agents: Research has indicated potential anticancer properties, with derivatives being tested for efficacy against various cancer cell lines.

- Anti-inflammatory Drugs: The compound has been explored for its ability to modulate inflammatory pathways.

Case Study: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and A549) when tested in vitro. The mechanism was attributed to the compound's ability to inhibit specific kinases involved in cancer progression .

Agrochemical Applications

Role in Crop Protection

The compound is also a vital intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. The trifluoromethyl group imparts unique properties that enhance the effectiveness of these agents.

Data Table: Agrochemical Derivatives

Material Science

Synthesis of Functional Materials

In material science, this compound is used as a precursor for creating functionalized polymers and materials with tailored properties. Its unique electronic characteristics can be exploited to develop materials with specific conductivity or reactivity.

Case Study: Polymer Development

Research highlighted in Advanced Materials showcased the use of this compound in synthesizing fluorinated polymers that exhibit enhanced thermal stability and chemical resistance. The incorporation of trifluoromethyl groups into polymer chains significantly improved their performance in harsh environments .

Chemical Synthesis

Versatile Intermediate

The compound serves as an intermediate in various organic reactions, including:

- Nucleophilic Substitution Reactions: The nitrile group can be converted into amines or other functional groups.

- Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form complex molecular architectures.

Table: Reaction Types Involving this compound

| Reaction Type | Description | Common Products |

|---|---|---|

| Nucleophilic Substitution | Replacement of nitrile with amine or alcohol | Amines, Alcohols |

| Cross-Coupling | Formation of C-C bonds through palladium catalysis | Biaryl compounds |

Propriétés

IUPAC Name |

2-[2-(trifluoromethyl)pyridin-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)7-5-6(1-3-12)2-4-13-7/h2,4-5H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCHDCXSMUCPNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1CC#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301264569 | |

| Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227591-90-3 | |

| Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227591-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Trifluoromethyl)-4-pyridineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301264569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.